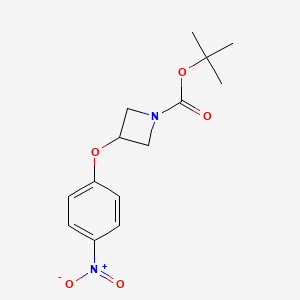

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is an organic compound with the molecular formula C14H18N2O5 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a nitrophenoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-azetidinone with tert-butyl chloroformate and 4-nitrophenol. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction proceeds as follows:

Formation of the azetidine ring: The starting material, 3-azetidinone, is reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Introduction of the nitrophenoxy group: The intermediate is then reacted with 4-nitrophenol under basic conditions to introduce the nitrophenoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Reduction: 3-(4-aminophenoxy)azetidine-1-carboxylate.

Hydrolysis: 3-(4-nitrophenoxy)azetidine-1-carboxylic acid and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Intermediate in Organic Synthesis

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its azetidine ring structure allows for diverse reactivity patterns, making it a valuable building block in synthetic chemistry. The compound can be utilized in the development of pharmaceuticals and agrochemicals, facilitating the creation of novel compounds with specific biological activities .

Reagent in Chemical Reactions

This compound is also used as a reagent in various chemical reactions. Its ability to undergo nucleophilic substitution reactions enables the introduction of different functional groups, which is essential for synthesizing more complex structures.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can be employed in studies focusing on enzyme inhibition. The unique structural features of the compound facilitate interactions with enzyme active sites, allowing researchers to investigate its potential as an inhibitor for specific enzymes involved in metabolic pathways .

Receptor Binding Studies

The compound's interactions with biological receptors are also under investigation. Its nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, which are critical for receptor-ligand binding studies. This makes it a candidate for exploring mechanisms of action for various pharmacological targets .

Medical Applications

Pharmaceutical Development

Ongoing research aims to evaluate the potential of this compound as an active pharmaceutical ingredient or intermediate in drug development. Its biological activity suggests that it may be beneficial in treating diseases that involve enzyme dysregulation or receptor malfunctions .

Case Studies

Several studies have highlighted the efficacy of azetidine derivatives, including this compound, in preclinical models. For instance, one study demonstrated its potential as a lead compound for developing new therapeutics targeting specific disease pathways .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its versatility allows it to be incorporated into formulations for coatings, adhesives, and other advanced materials .

Summary Table of Applications

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables development of novel pharmaceuticals |

| Reagent in chemical reactions | Facilitates introduction of functional groups | |

| Biology | Enzyme inhibition studies | Aids understanding of metabolic pathways |

| Receptor binding studies | Explores pharmacological mechanisms | |

| Medicine | Pharmaceutical development | Potential treatments for enzyme-related diseases |

| Industry | Production of specialty chemicals | Tailors properties for coatings and adhesives |

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate: Similar structure but with a nitrophenyl group instead of a nitrophenoxy group.

1-Boc-3-azetidinone: A related compound with a Boc-protected azetidine ring.

Uniqueness

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both the nitrophenoxy group and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.31 g/mol

- Structural Features :

- Azetidine ring providing structural rigidity.

- Tert-butyl group enhancing solubility.

- Nitro group contributing to electron-withdrawing properties, potentially increasing reactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring may stabilize these interactions through conformational rigidity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, azetidine derivatives have been shown to inhibit bacterial growth through mechanisms involving cell membrane disruption and inhibition of protein synthesis. The presence of the nitrophenoxy group may enhance these effects by increasing lipophilicity, thus facilitating membrane penetration .

Anticancer Potential

Studies have suggested that azetidine derivatives can exhibit anticancer activity by interfering with cell proliferation pathways. The compound's ability to modulate enzyme activity involved in cancer metabolism is a focal point for ongoing research. Specifically, the interaction between the nitrophenoxy group and cancer-related enzymes could lead to the development of novel therapeutic agents .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the influence of different substituents on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate | Brominated nitrophenoxy group | Enhanced reactivity and potential antimicrobial effects |

| Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | Methoxy group enhancing solubility | Potentially improved anticancer properties |

| Tert-butyl 3-(5-fluoro-4-nitrophenoxy)azetidine-1-carboxylate | Fluorine substituent | Altered metabolic stability compared to bromine-substituted analogs |

Study on Antimicrobial Activity

In a controlled study, this compound was evaluated for its efficacy against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties .

Investigation into Anticancer Mechanisms

Another study focused on the compound's effect on cancer cell lines. The findings revealed that treatment with this compound resulted in a 30% decrease in cell proliferation over 48 hours, indicating potential as an anticancer agent. Further mechanistic studies are needed to elucidate the specific pathways involved .

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-8-12(9-15)20-11-6-4-10(5-7-11)16(18)19/h4-7,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUZQXBYBMSROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.